G2 Glycan

Vue d'ensemble

Description

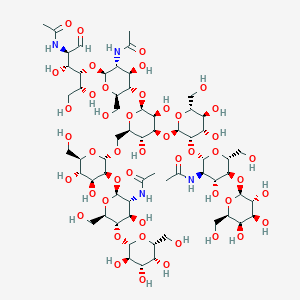

G2 Glycan, also known as Asialo-biantennary complex-type N-glycan, is a type of oligosaccharide . It is primarily associated with IgG glycans and is used to indicate the presence of core fucose and the number of galactoses present on biantennary glycans .

Synthesis Analysis

The synthesis of G2 Glycan involves a complex process. In a study, galactosylated complex-type and hybrid-like N-glycans were produced by expressing a human galactosyltransferase fusion protein in a glycoengineered Saccharomyces cerevisiae strain . The presence of a UDP-glucose 4-epimerase domain was found to be beneficial for the production of digalactosylated complex-type glycans .

Molecular Structure Analysis

Glycans are covalently attached to proteins primarily through two structural motifs: attached to the amide group of an asparagine, referred to as “N-linked glycans,” or attached to the hydroxyl group on serine or threonine, referred to as “O-linked glycans” . The structure of the oligosaccharide can significantly influence the function of the glycan-modified proteins .

Chemical Reactions Analysis

Glycosylation is one of the most important post-translational modifications of eukaryotic cell proteins . Glycans are released by enzymatic or chemical means, depending on the type of glycosylation . The chemical reactions involved in glycosylation can be influenced by multiple factors, such as cellular expression systems, culture conditions, and purification schemes .

Applications De Recherche Scientifique

G2 Glycan Applications in Scientific Research

Stem Cell Research: G2 Glycans may influence stem cell behavior by modulating signaling molecules critical for self-renewal and differentiation. They can also serve as markers for determining stem cell pluripotency and differentiation states .

Cancer Diagnosis: The unique patterns of G2 Glycans on tumor cells could be utilized for cancer diagnosis, improving diagnostic sensitivity and selectivity by identifying tumor-specific glycan patterns .

Antibody Glycoengineering: In antibody production, controlling the composition of Fc-glycosylation is crucial. G2 Glycans could play a role in enhancing antibody properties by influencing structure, stability, biological functions, pharmacokinetics, immunogenicity, and safety .

Disease Biomarkers: Alterations in cell-surface G2 Glycans can indicate invasive behavior of tumor cells and cancer progression. They hold significant potential as biomarkers for disease diagnosis and treatment .

Biomedical Applications: G2 Glycans could be part of the development of synthetic multivalent glycans used in various biomedical applications such as neoglycopeptides, neoglycoproteins, glycodendrimers, glycopolymers, glyconanoparticles, and glycoliposomes .

Orientations Futures

The field of glycan research is rapidly advancing. Glycoengineering, which allows the generation of mAbs carrying single, well-defined, uniform Fc glycoforms, is seen as a promising approach for the next-generation of immunotherapeutics . The first glycoengineered mAbs are about to enter clinical trials .

Mécanisme D'action

Target of Action

The primary targets of G2 Glycan are the immunoglobulin G (IgG) subclass of antibodies, specifically at the conserved asparagine position 297 (Asn-297) in the CH2 domain of the Fc region . The effectiveness of therapeutic monoclonal antibodies (mAbs), most of which are IgG, is dependent upon their ability to link antigen recognition with an appropriate effector function .

Mode of Action

G2 Glycan interacts with its targets, the IgG antibodies, by attaching to the Fc region of each heavy chain at Asn-297 . This post-translational modification accounts for the observed high heterogeneity of glycoforms that may impact the stability, pharmacokinetics, efficacy, and immunogenicity of mAbs . The structure of the N-linked glycan of the Fc domain of the mAb is highly dependent upon the effector function of mAbs .

Biochemical Pathways

The biochemical pathways affected by G2 Glycan involve the glycosylation of proteins, a complex and versatile post-translational modification that influences biological activity, protein conformation, stability, solubility, secretion, pharmacokinetics, and antigenicity . The structure of secreted and membrane-bound glycans is determined during their assembly in the endoplasmic reticulum and the Golgi apparatus by a controlled sequence of glycosyltransferase and glycosidase processing reactions .

Pharmacokinetics

The pharmacokinetics of G2 Glycan are influenced by the glycosylation process. Variations in conditions of production systems greatly influence the heterogeneity of IgG oligosaccharides, which often affect the biological activities of therapeutic antibodies . For example, high-mannose glycans have significant undesirable effects on the pharmacokinetics of glycoproteins, causing a decreased mAbs’ half-life .

Result of Action

The molecular and cellular effects of G2 Glycan’s action are significant. The type of glycans attached to IgG antibodies can change the function of IgG from pro-inflammatory to anti-inflammatory and vice versa . Decreased levels of G2 Glycan are associated with different autoimmune and inflammatory diseases, thus high levels of these glycans are considered to be biomarkers of youthfulness .

Action Environment

The action, efficacy, and stability of G2 Glycan are influenced by various environmental factors. The host cellular production system, including the bioreactor environment, can produce mAbs with very different glycosylation profiles that must be considered in bioprocess development . Cell culture conditions such as dissolved oxygen, nutrient levels, pH, and feed strategies can all have considerable influence on the glycosylation of the mAb, which will affect product quality and efficacy .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPMJGUKXYCMF-IWDIICGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104N4O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745606 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

G2 Glycan | |

CAS RN |

71496-53-2 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of G2 glycans in the context of monoclonal antibody therapy?

A1: G2 glycans are a specific type of N-linked glycan structure found on the Fc region of monoclonal antibodies. They are characterized by the presence of two terminal galactose residues. [, ] The presence or absence of these terminal galactose residues, along with other glycan modifications like fucosylation, can significantly impact the antibody's ability to interact with effector molecules like Fcγ receptors. [, ] This interaction is crucial for mediating antibody-dependent cellular cytotoxicity (ADCC), a key mechanism by which therapeutic antibodies eliminate target cells.

Q2: The research papers mention techniques for manipulating G2 glycan levels. Can you elaborate on how these manipulations impact antibody function?

A2: Researchers have successfully employed both genetic engineering and chemoenzymatic approaches to modify G2 glycan levels in monoclonal antibodies. [, ] For example, knocking out specific enzymes like α-2,3 sialyltransferases (ST3GAL4 and ST3GAL6) in Chinese Hamster Ovary (CHO) cells, which are commonly used for antibody production, can lead to increased G2 glycan levels. [] Conversely, enzymatic removal of galactose residues can generate antibodies with reduced G2 content. [] These manipulations can profoundly impact antibody effector functions. For instance, increasing G2 glycans, particularly in the absence of core fucosylation, has been linked to enhanced ADCC activity, potentially improving therapeutic efficacy. [, ]

Q3: The research highlights the importance of studying the structure-activity relationship of G2 glycans. Why is this crucial for therapeutic development?

A3: Understanding the precise relationship between G2 glycan structure and antibody activity is paramount for designing and developing next-generation mAb therapeutics with optimized efficacy and safety profiles. [] By systematically altering G2 glycan structures, researchers can dissect how specific modifications, such as the presence of bisecting N-acetylglucosamine or core fucose, influence interactions with Fcγ receptors and downstream effector functions. [] This knowledge is invaluable for tailoring antibody glycosylation to elicit desired immune responses and therapeutic outcomes for specific diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

![N-[(2,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428955.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

![Methyl 4-[(4-aminonaphthalen-1-yl)oxy]butanoate](/img/structure/B1428960.png)